L-(+)-Tartaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6, Array, H2C4H4O6 | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | tartaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132517-61-4 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8023632 | |
| Record name | L-Tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | L-Tartaric acid | |
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| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Flash Point |
210 °C c.c. | |
| Record name | TARTARIC ACID | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | L-Tartaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
87-69-4, 133-37-9 | |
| Record name | (+)-Tartaric acid | |
| Source | CAS Common Chemistry | |
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| Record name | Tartaric acid [USAN:JAN] | |
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| Record name | DL-Tartaric acid | |
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| Record name | L-tartaric acid | |
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| Record name | tartaric acid | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | L-Tartaric acid | |
| Source | EPA DSSTox | |
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| Record name | (+)-tartaric acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TARTARIC ACID, DL- | |
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| Record name | TARTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
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| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
Between 168 °C and 170 °C, 169 °C, 206 °C | |
| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Tartaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TARTARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
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Biochemical Pathways and Biological Production of L + Tartaric Acid
Biosynthesis in Higher Plants
L-(+)-Tartaric acid is a significant organic acid found in a limited number of plant species, with grapevines (Vitis vinifera) being a notable accumulator. nih.govpnas.org Its metabolic origin is distinct from other major fruit acids like malic and citric acid, as it arises from the catabolism of L-ascorbic acid (Vitamin C). nih.govpnas.org The biosynthesis of tartaric acid is considered a specialized branch of primary metabolism, originating from carbohydrate metabolism but not having a known universal function in primary metabolic pathways. nih.govfrontiersin.org In higher plants, three potential biosynthetic pathways have been identified, distinguished by their precursor and cleavage site: the "Asc C4/C5," "Asc C2/C3," and "D-gluconic acid C4/C5" pathways. nih.govfrontiersin.org
Primary Pathways in Grapevines (Vitis vinifera L.)
In grapevines, the primary route for this compound synthesis is the Ascorbate (B8700270) C4/C5 pathway. nih.govfrontiersin.org This pathway involves a series of enzymatic reactions that convert L-ascorbic acid into tartaric acid. adelaide.edu.au The accumulation of tartaric acid begins in the early stages of berry development and continues for approximately 40 to 50 days after flowering. researchgate.net The synthesis reactions are thought to occur mainly in the cytosol, with the final product, tartaric acid, being stored in the cell's vacuole. frontiersin.orgresearchgate.net
The biosynthesis of this compound in grapevines is intrinsically linked to the breakdown of L-ascorbic acid. pnas.orgnih.govpnas.org The pathway commences with L-ascorbic acid, which is converted through several steps to an intermediate, 2-keto-L-gulonic acid (2-KGA). frontiersin.orgmdpi.com This conversion represents a significant metabolic fate for ascorbic acid degradation in grapevines. nih.govresearchgate.net The process involves the cleavage of the carbon chain of an ascorbic acid-derived intermediate between the C4 and C5 positions. frontiersin.orgmdpi.com This initial conversion of L-ascorbic acid to 2-KGA is a critical but not yet fully characterized part of the pathway. nih.govfrontiersin.org The subsequent steps, involving the reduction of 2-KGA and oxidation of the resulting product, lead to the formation of this compound. nih.govpnas.orgmdpi.com
While the complete enzymatic sequence for tartaric acid biosynthesis is not fully elucidated, key enzymes have been identified and characterized, providing crucial insights into the pathway. frontiersin.orgadelaide.edu.au
A critical step in the pathway is the reduction of 2-keto-L-gulonic acid to L-idonic acid, a reaction catalyzed by 2-keto-L-gulonate reductase (2-KGR). mdpi.comnih.govresearchgate.net In Vitis vinifera, this enzyme, identified as Vv2KGR, is an aldo-keto reductase belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase superfamily. nih.govresearchgate.net Enzymatic analyses have shown that Vv2KGR efficiently catalyzes the required reduction and prefers NADPH as a coenzyme. nih.govresearchgate.net Although its primary role in this pathway is the reduction of 2-KGA, the enzyme exhibits broad substrate specificity, with activity also observed for glyoxylate, pyruvate, and hydroxypyruvate. nih.govresearchgate.net The expression pattern of the gene encoding 2-KGR in grape berries aligns with the timing of tartaric acid accumulation, supporting its crucial role in the biosynthetic pathway. mdpi.com
Table 1: Properties of Vitis vinifera 2-Keto-L-Gulonate Reductase (Vv2KGR)
| Property | Description | Source(s) |
| Function | Catalyzes the reduction of 2-keto-L-gulonic acid to L-idonic acid. | mdpi.comnih.govresearchgate.net |
| Enzyme Class | Aldo-keto reductase; D-isomer-specific 2-hydroxyacid dehydrogenase superfamily. | nih.govresearchgate.net |
| Preferred Coenzyme | NADPH. | nih.govresearchgate.net |
| Other Substrates | Glyoxylate, pyruvate, hydroxypyruvate. | nih.govresearchgate.net |
| Kinetic Parameter | The Km for NADH was determined as 0.77 mM. | flinders.edu.au |
| Optimal Substrate | Molecular docking studies revealed 2-keto-L-gulonate as the optimal substrate. | frontiersin.orgresearchgate.net |
Following the formation of L-idonic acid, the next key reaction is its oxidation to 5-keto-D-gluconate. mdpi.com This step is catalyzed by L-idonate dehydrogenase (L-IdnDH) and is considered the rate-limiting step in the tartaric acid biosynthetic pathway. pnas.orgnih.govpnas.orgmdpi.com L-IdnDH was the first enzyme in this pathway to be identified and characterized. nih.govfrontiersin.org In Vitis vinifera, there are three isoforms of L-IDH, but only one, VvLIDH3, has been definitively shown to oxidize L-idonate. frontiersin.org The expression of the L-IdnDH gene and the corresponding protein levels increase in grape berries within the first three weeks after full bloom, which correlates with the period of active tartaric acid synthesis. tandfonline.com The absence of the gene for L-IdnDH in related species like Ampelopsis aconitifolia results in an inability to produce tartaric acid, further confirming the enzyme's essential role. mdpi.com
Table 2: Properties of Vitis vinifera L-Idonate Dehydrogenase (L-IdnDH)
| Property | Description | Source(s) |
| Function | Catalyzes the oxidation of L-idonic acid to 5-keto-D-gluconate. | mdpi.comtandfonline.com |
| Role in Pathway | Catalyzes the proposed rate-limiting step. | nih.govpnas.orgmdpi.com |
| Active Isoform | VvLIDH3 is the isoform shown to definitively oxidize L-idonate in V. vinifera. | frontiersin.org |
| Optimal pH | The recombinant enzyme shows optimal activity between pH 8 and 9. | frontiersin.org |
| Subcellular Localization | Found in both the cytoplasm and vacuoles of grape berry cells. | mdpi.comtandfonline.com |
Despite the identification of 2-KGR and L-IdnDH, several steps in the this compound biosynthetic pathway remain uncharacterized. nih.govfrontiersin.orgmdpi.com The initial conversion of L-ascorbic acid to 2-keto-L-gulonate involves one or more enzymatic steps that have not yet been identified. nih.govfrontiersin.org It has been suggested that dehydroascorbic acid (DHA) may be an intermediate in this conversion. nih.gov
Furthermore, after the formation of 5-keto-D-gluconate by L-IdnDH, the subsequent steps are also not fully resolved. mdpi.com The pathway proposes that this six-carbon intermediate is cleaved by an unknown enzyme to yield a four-carbon intermediate, which is then oxidized to produce the final this compound product. nih.govmdpi.com Identifying the enzymes responsible for these cleavage and final oxidation reactions is an area of ongoing research in plant biochemistry. mdpi.com
Functions of L-Idonate Dehydrogenase (L-IdnDH)
Transcriptional Regulation of Tartaric Acid Accumulation in Plant Tissues
The accumulation of this compound in certain plant species, most notably grapes (Vitis vinifera), is a developmentally regulated process intricately linked to the expression of specific genes. While the complete regulatory network is still under investigation, research has identified several key enzymatic steps and corresponding genes whose transcriptional profiles correlate with tartaric acid synthesis.
The biosynthesis of tartaric acid is closely tied to the catabolism of L-ascorbic acid (Vitamin C). nih.gov A crucial enzyme in this pathway is L-idonate dehydrogenase (L-IdnDH), which catalyzes the conversion of L-idonate to 5-keto-D-gluconate. nih.gov The transcriptional activity of the gene encoding L-IdnDH has been shown to be consistent with the timing of tartaric acid accumulation during the development of grape berries, suggesting it is a significant point of regulation. nih.govmdpi.com
Furthermore, another key enzyme, 2-keto-L-gulonic acid reductase (2KGR), which reduces 2-keto-L-gulonic acid to L-idonic acid, has been identified in grapes. mdpi.com The gene Vv2KGR exhibits a transcriptional pattern that aligns with the accumulation of tartaric acid, reinforcing the idea that the regulation of this biosynthetic pathway occurs at the level of gene expression. mdpi.com
While the direct transcription factors controlling the tartaric acid biosynthetic genes are yet to be fully elucidated, the regulation of the precursor, L-ascorbic acid, is better understood. Several transcription factors that positively or negatively regulate L-ascorbic acid biosynthesis have been identified. researchgate.net Given the direct link between L-ascorbic acid and tartaric acid, it is plausible that the regulatory networks of these two pathways are interconnected.
Physiological and Biochemical Function Speculation within Plant Metabolism
Despite its significant accumulation in certain plants like grapes, the precise physiological and biochemical functions of this compound remain largely speculative. nih.govfrontiersin.org It is considered a "specialized primary metabolite," originating from carbohydrate metabolism but without a known direct role in primary metabolic pathways. nih.govfrontiersin.org
One prominent hypothesis suggests that tartaric acid serves as a storage form for excess L-ascorbic acid or its oxidized form, dehydroascorbate (DHA). nih.govfrontiersin.org There is a strong positive correlation between the levels of total ascorbate and tartaric acid in young grape berries. nih.govfrontiersin.org This has led to the proposal that tartaric acid biosynthesis could be a mechanism to sequester excess ascorbate, which is then stored as an osmolyte in the vacuole during periods of high ascorbate production. nih.govfrontiersin.org This is consistent with the substantial accumulation of tartaric acid in grapevine leaves as well. frontiersin.org
The accumulation of tartaric acid in the vacuole also contributes to the osmotic potential of the cell. adelaide.edu.au This osmotic role is particularly important during fruit development, influencing water relations and cell expansion. The transport of tartaric acid into the vacuole is an active process, mediated by specific transporters on the tonoplast. adelaide.edu.au
It has also been noted that the accumulation of tartaric acid is largely unresponsive to many environmental stresses or cultural practices, which is unusual for a major metabolite. nih.gov This suggests that its primary roles may be more constitutively required for normal development and cellular function in the plants that produce it.
Microbial Fermentation and Biotransformation Methodologies
The industrial demand for enantiomerically pure this compound has driven the development of efficient and sustainable production methods. Microbial fermentation and biotransformation have emerged as promising alternatives to traditional chemical synthesis, offering high selectivity and environmentally benign processes. mdpi.commdpi.com
Enantioselective Synthesis via Biocatalysis
Biocatalysis, utilizing either whole microbial cells or purified enzymes, provides a powerful tool for the enantioselective synthesis of chiral compounds like this compound. mdpi.comresearchgate.net This approach leverages the inherent stereospecificity of enzymes to produce a single enantiomer with high purity, which is often challenging and costly to achieve through conventional chemical methods. nih.govmdpi.com
The biocatalytic production of this compound typically involves the hydrolysis of a prochiral substrate, cis-epoxysuccinic acid. smolecule.com This reaction is catalyzed by a specific class of enzymes known as cis-epoxysuccinate hydrolases (CESH), which exhibit remarkable enantioselectivity. mdpi.comnih.gov
Role of cis-Epoxysuccinate Hydrolase (CESH) Activity
cis-Epoxysuccinate hydrolases (CESHs) are the key biocatalysts in the enantioselective synthesis of tartaric acid isomers. mdpi.comnih.gov These enzymes catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield either this compound or D-(-)-tartaric acid, depending on the specific CESH used. mdpi.com The CESH that produces this compound is designated as CESH[L]. nih.gov
The use of CESH for this compound production represents one of the earliest industrial applications of an epoxide hydrolase. mdpi.com Numerous microorganisms, including bacteria from the genera Nocardia, Rhodococcus, and Klebsiella, have been identified as producers of CESH[L]. mdpi.comnih.gov These microbial systems can be used as whole-cell catalysts, which circumvents the need for costly enzyme purification and can improve operational stability. mdpi.com
The remarkable efficiency of CESH lies in its ability to produce this compound with an enantiomeric excess (e.e.) of nearly 100%. mdpi.comnih.govresearchgate.net This high level of purity is a significant advantage for applications in the pharmaceutical and food industries, where strict stereochemical requirements are often in place. mdpi.com
Catalytic Mechanisms of CESHs
The catalytic mechanism of CESHs has been a subject of intense research, with recent structural and mechanistic studies providing significant insights. sjtu.edu.cnnih.gov CESHs belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily. sjtu.edu.cn
The catalytic process of CESH[L] involves a two-step mechanism. sjtu.edu.cn The active site contains a catalytic triad (B1167595) of amino acid residues, typically Asp-His-Glu. nih.gov In the first step, a nucleophilic aspartate residue attacks one of the carbon atoms of the epoxide ring of cis-epoxysuccinate. This attack is facilitated by a nearby arginine residue that donates a proton to the epoxide oxygen, promoting the opening of the highly strained ring. nih.gov This results in the formation of a covalent enzyme-substrate intermediate.
In the second step, a water molecule, activated by the histidine and glutamate (B1630785) residues of the catalytic triad, hydrolyzes the ester intermediate. This regenerates the free enzyme and releases the this compound product. The precise positioning of the substrate and the catalytic residues within the enzyme's active site governs the strict stereoselectivity of the reaction, ensuring that the hydrolysis occurs in a way that produces only the L-(+) enantiomer. nih.gov
Substrate Specificity and Product Enantiomeric Purity
The substrate for CESHs, cis-epoxysuccinate, is a small, mirror-symmetric, and highly hydrophilic molecule. mdpi.comnih.govresearchgate.net This makes CESHs unique among epoxide hydrolases, which often act on more hydrophobic substrates. sjtu.edu.cn The active site of CESH is lined with numerous charged and hydrophilic amino acid residues that specifically recognize and bind cis-epoxysuccinate. sjtu.edu.cn
The interaction between the substrate and the enzyme's active site is highly specific, which is the basis for the exceptional enantiomeric purity of the product. The rigid architecture of the active site ensures that the cis-epoxysuccinate molecule can only bind in an orientation that leads to the formation of this compound by CESH[L]. Any deviation from this specific binding mode is sterically hindered.
The result of this high substrate specificity and stereocontrolled catalytic mechanism is the production of this compound with an enantiomeric excess that is consistently reported to be near 100%. mdpi.comnih.govresearchgate.net This ultra-high purity is a hallmark of CESH-catalyzed synthesis and underscores its value as a biocatalytic method for producing enantiomerically pure chemicals. nih.govresearchgate.net
Development of Microbial Cell Factories for this compound Precursors
The pursuit of sustainable and environmentally benign methods for producing this compound has led to significant research into the development of microbial cell factories. These efforts focus on engineering microorganisms to efficiently convert renewable feedstocks into precursors of this compound, such as tartaric semialdehyde and 5-keto-D-gluconic acid (5-KGA).
Metabolic Engineering of Bacterial Strains (e.g., Gluconobacter oxydans)
Gluconobacter oxydans has emerged as a prime candidate for the production of this compound precursors due to its remarkable oxidative capabilities. nih.gov This bacterium possesses membrane-bound dehydrogenases that facilitate the stereoselective oxidation of sugars. nih.gov Metabolic engineering strategies have been employed to optimize G. oxydans as a cell factory.
A key strategy involves a "Push-Pull" approach to enhance the metabolic flux towards the desired precursor. nih.gov In one study, G. oxydans was engineered to overexpress a mutant transketolase (TKTA_M), which catalyzes the conversion of 5-KGA to tartaric semialdehyde. nih.govresearchgate.net This "pulls" the metabolic pathway towards the precursor. Simultaneously, the native pathway for 5-KGA biosynthesis is enhanced to "push" the flux from glucose towards 5-KGA, a critical intermediate. nih.govresearchgate.net This dual strategy was shown to increase the growth of the engineered strain and significantly boost the production of tartaric semialdehyde. nih.govnih.gov The genetic modification involved introducing a mutagenized version of the E. coli K12 tktA gene, which encodes the TKTA_M variant, into a G. oxydans strain already enhanced for 5-KGA biosynthesis. nih.gov
Conversion of Renewable Biomass (e.g., Glucose) to Tartaric Semialdehyde
The conversion of renewable biomass, particularly glucose, into tartaric semialdehyde is a critical step in the bio-based production of this compound. nih.govnih.gov Engineered Gluconobacter oxydans strains have demonstrated efficient whole-cell oxidation of glucose to tartaric semialdehyde. nih.govresearchgate.net
In a notable study, a genetically modified G. oxydans strain, expressing a mutant transketolase, was optimized for this conversion. nih.gov Under optimal conditions (pH 6.0 and 30°C), the strain produced 32.21 ± 0.74 g/L of tartaric semialdehyde from glucose in flask fermentation. researchgate.netnih.gov When scaled up to a 5-liter bioreactor using a fed-batch process with 100 g/L of glucose, the engineered G. oxydans T02 strain yielded 48.88 ± 2.16 g/L of tartaric semialdehyde within 48 hours. nih.govnih.gov This resulted in a productivity rate of 1.018 g/L·h, marking a significant improvement over flask fermentation. nih.govresearchgate.netnih.gov This process demonstrates a viable and efficient microbial route from glucose to a key this compound precursor. nih.govresearchgate.net
Fermentation Processes Utilizing Specific Microbial Strains
Fermentation represents a cornerstone of biotechnological production of this compound. Research has identified specific microbial strains capable of facilitating this conversion, with ongoing efforts to improve the efficiency and yield of these fermentation processes.
Acetobacter suboxydans and Nocardia tartaricans Pathways
Acetobacter suboxydans (now reclassified as Gluconobacter suboxydans) has been investigated for its ability to produce this compound from glucose. chemcess.comgoogle.comndl.go.jp Studies have shown that strains of G. suboxydans can ferment glucose to produce not only this compound but also other organic acids like 5-ketogluconic acid, 2-ketogluconic acid, and glycolic acid. ndl.go.jp The presence of pantothenic acid in the culture medium has been found to significantly increase the yield of this compound by G. suboxydans. google.com Further research into the metabolism of A. suboxydans has explored the oxidative pathways of intermediates like 5-ketogluconic acid. tandfonline.com
Nocardia tartaricans is another key microorganism utilized in the biotechnological production of this compound. chemcess.comdiagnosticsolutionslab.com This bacterium employs an enzyme, cis-epoxysuccinate hydrolase (CESH), to stereospecifically hydrolyze cis-epoxysuccinate into this compound. researchgate.net This biotransformation is highly selective and forms the basis of a synthetic method that uses petroleum derivatives as a starting point. semanticscholar.org The gene for CESH from N. tartaricans has been cloned and expressed in other bacteria, such as E. coli, to improve enzyme production and catalytic efficiency. researchgate.net
Process Technology Improvements for Enhanced Yield and Recovery
Significant efforts have been made to improve the technology of fermentation processes to enhance the yield and recovery of this compound.
One study proposed a key process improvement by substituting disodium (B8443419) cis-epoxysuccinate with dipotassium (B57713) cis-epoxysuccinate as the substrate for fermentation. nih.gov This change resulted in a 20%-30% increase in the acid yield and improved the recovery rate from approximately 60% to 80%. nih.gov This modification also offered economic advantages by allowing for the recycling of potassium ions and simplifying downstream processing by avoiding difficult filtration steps. nih.gov
Another approach to enhance production efficiency involves using a heterogeneous whole-cell bioconversion system. researchgate.net An engineered E. coli expressing cis-epoxysuccinate hydrolase was used to catalyze the conversion of cis-epoxysuccinic acid. researchgate.net A heterogeneous substrate system, combining sodium-type and calcium-type substrates, was designed. researchgate.net This system nearly doubled the catalytic efficiency compared to traditional bioconversion processes using Nocardia tartaricans cells. researchgate.net Scale-up tests in a 15-m³ stirred tank reactor confirmed the industrial potential of this heterogeneous system. researchgate.net Additionally, downstream recovery processes have been improved, for instance, by using selective extraction with tertiary amines to recover this compound from complex mixtures like tamarind pulp extract. google.com
Data Tables
Table 1: Performance of Engineered Gluconobacter oxydans in Tartaric Semialdehyde Production
| Fermentation Scale | Substrate | Product | Titer (g/L) | Productivity (g/L·h) | Reference |
|---|---|---|---|---|---|
| Shake Flask | Glucose | Tartaric Semialdehyde | 32.21 ± 0.74 | N/A | researchgate.netnih.gov |
Table 2: Comparison of Fermentation Processes for this compound
| Substrate | Microorganism/Enzyme System | Key Improvement | Yield/Recovery Improvement | Reference |
|---|---|---|---|---|
| Dipotassium cis-epoxysuccinate | Fermentation | Use of dipotassium salt instead of disodium salt | 20%-30% increase in yield; recovery from ~60% to 80% | nih.gov |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis of Stereoisomers
The synthesis of different stereoisomers of tartaric acid can be achieved through various chemical methods. These processes are crucial for obtaining specific isomers required for a range of applications, from resolving agents to chiral building blocks.
Synthesis of Racemic DL-Tartaric Acid from Maleic Acid/Anhydride (B1165640)
A common industrial route to racemic DL-tartaric acid involves the oxidation of maleic acid or its anhydride. chemicalbook.com This process typically proceeds through an epoxidation step followed by hydrolysis to yield the desired dihydroxy dicarboxylic acid. chemicalbook.com
The oxidation of maleic acid or maleic anhydride to tartaric acid is often facilitated by a catalyst. researchgate.net One method involves using hydrogen peroxide as the oxidant in the presence of a tungstic acid catalyst. sciencemadness.org This reaction, when carried out with a 30% aqueous solution of maleic acid and 35% hydrogen peroxide at 80-100°C, can yield over 95% of the theoretical amount of racemic tartaric acid based on the maleic acid consumed. sciencemadness.org Another approach utilizes a nanoparticle W/TiO2 catalyst, prepared by the impregnation method, with hydrogen peroxide as the oxidant. gychbjb.com Under optimized conditions of 70°C for 6 hours, a maleic anhydride conversion of up to 90% can be achieved. gychbjb.com
Research has also explored the use of SiO2-modified WO3-ZrO2 catalysts for the synthesis of DL-tartaric acid from maleic anhydride. researchgate.net The addition of silica (B1680970) to the catalyst has been shown to enhance the formation of W–O–Zr(Si) bonds, which reduces the aggregation of tungsten oxide species and improves catalytic activity. researchgate.net Furthermore, processes involving alkali tungstates in aqueous media at elevated temperatures have been developed for the epoxidation of alkali salts of maleic acid with hydrogen peroxide, which are then converted to the free acid and hydrolyzed to produce racemic and meso-tartaric acid. google.com
The table below summarizes key findings from various catalytic oxidation processes.
| Catalyst System | Starting Material | Oxidant | Key Findings |
| Tungstic acid | Maleic acid | Hydrogen peroxide | High yield of pure racemic tartaric acid (>95% of theory). sciencemadness.org |
| Nanoparticle W/TiO2 | Maleic anhydride | Hydrogen peroxide | Up to 90% conversion of maleic anhydride. gychbjb.com |
| SiO2-modified WO3-ZrO2 | Maleic anhydride | Not specified | Addition of SiO2 improves catalyst structure and activity. researchgate.net |
| Alkali tungstate | Alkali salts of maleic acid | Hydrogen peroxide | Industrial process for producing racemic and meso-tartaric acid. google.com |
Alternative Chemical Synthesis Routes (e.g., from Glucose and Gluconic Acid)
In an effort to develop more sustainable and greener synthetic routes, researchers have investigated the production of tartaric acid from renewable resources like glucose. One promising method is the one-pot aqueous phase oxidation of glucose and gluconic acid using bimetallic AuPt/TiO2 catalysts with molecular oxygen. researchgate.net This approach has demonstrated a yield of approximately 50% for tartaric acid at 110°C and 2 MPa. researchgate.net
Studies have revealed that the different metal components of the bimetallic catalyst play distinct roles. The platinum and gold phases selectively promote the cleavage of C-H and C-C bonds, respectively. figshare.com Specifically, the Au2Pt2/TiO2 catalyst, with a 1:1 atomic ratio of gold to platinum, is highly effective for the initial conversion of glucose to gluconic acid. figshare.comacs.org Subsequently, the Au1Pt2/TiO2 catalyst facilitates the conversion of gluconic acid to tartaric acid. figshare.comacs.org This two-step process, optimized with different catalyst compositions, has achieved a record-high tartaric acid production rate of 12.3 mol/h/molmetal. figshare.com
The following table details the performance of different AuPt/TiO2 catalyst compositions.
| Catalyst Composition (Au/Pt atomic ratio) | Substrate | Product | Turn-over Frequency (TOF) |
| Au2Pt2/TiO2 (1:1) | Glucose | Gluconic acid | ~20,260 h⁻¹ at 110 °C figshare.comacs.org |
| Au1Pt2/TiO2 (1:2) | Gluconic acid | Tartaric acid | 3,159 h⁻¹ figshare.comacs.org |
Derivatization for Complex Molecular Synthesis
L-(+)-Tartaric acid serves as a versatile and inexpensive chiral building block for the synthesis of more complex molecules. Its stereochemistry and functional groups allow for the creation of a wide array of chiral derivatives with applications in asymmetric synthesis and catalysis.
Synthesis of Chiral Amines with Cyclic Skeletons
Chiral amines are valuable compounds in organic synthesis, acting as chiral auxiliaries, ligands for asymmetric catalysis, and key components of biologically active molecules. mdpi.com this compound is a readily available starting material for the synthesis of new chiral amines, particularly those with cyclic skeletons. mdpi.comresearchgate.net
One synthetic strategy involves converting (2R, 3R)-(+)-tartaric acid into a cyclic bisacetal ester, which then serves as a common intermediate. mdpi.comresearchgate.net From this intermediate, C2-symmetrical diamines can be prepared. This is achieved either through direct amidation of the tartrate or by converting the corresponding bismesylate to a diazide with sodium azide, followed by reduction. mdpi.comresearchgate.net For the synthesis of C1-symmetrical compounds, the Appel reaction can be employed to create a key monochlorocarbinol intermediate from the diol. mdpi.com These methods have been used to produce a variety of new chiral compounds in good to high yields. mdpi.com
This compound derivatives have also been utilized as chiral auxiliaries for the asymmetric synthesis of heterocyclic compounds like piperazinones, morpholinones, dihydroquinoxalinones, and dihydrobenzoxazinones. This approach involves the dynamic resolution of α-bromo esters through nucleophilic substitution with various diamine and amino alcohol nucleophiles, leading to spontaneous cyclization and the formation of the desired heterocyclic products.
Preparation of O-Acyl Derivatives of Tartaric Acid
O-acyl derivatives of tartaric acid are important intermediates and reagents in organic synthesis, most notably as resolving agents for racemic mixtures. pw.edu.pl The synthesis of these derivatives, such as dibenzoyltartaric acid, typically involves the acylation of tartaric acid. pw.edu.plsemanticscholar.org
The preparation of diacyltartaric anhydrides can be achieved by reacting tartaric acid with an acid anhydride or acid chloride. pw.edu.pl When using an acid chloride, approximately three equivalents are required: two for the O-acylation of the hydroxyl groups and one for the formation of the anhydride ring. pw.edu.pl This reaction is often carried out at elevated temperatures (120-170°C) without a solvent. pw.edu.pl The resulting diacyltartaric anhydrides are crucial intermediates for producing the corresponding diacyltartaric acids via hydrolysis. semanticscholar.org
The direct synthesis of monoacyltartaric acids from unprotected tartaric acid using acyl chlorides has also been demonstrated. semanticscholar.org This reaction can proceed through two different pathways, sometimes leading to the formation of a previously undescribed monobenzoyltartaric anhydride alongside the expected mono- and diacylated products. semanticscholar.org
The table below outlines common methods for preparing O-acyl derivatives of tartaric acid.
| Method | Acylating Agent | Key Features |
| Acylation-Dehydration with Acid Anhydrides | Acid Anhydride | Requires 3 equivalents of anhydride per equivalent of tartaric acid. pw.edu.pl |
| Acylation with Acid Chlorides | Acid Chloride | Requires 3-3.5 equivalents of acid chloride; produces carboxylic acid as a byproduct. pw.edu.pl |
| Direct Acylation of Unprotected Tartaric Acid | Acyl Chloride | Can lead to a mixture of mono- and diacylated products, as well as monoacyltartaric anhydride. semanticscholar.org |
Use as a Synthon in Bioactive Molecule Synthesis
This compound is a valuable and widely utilized synthon in the asymmetric synthesis of complex chiral molecules. mdpi.comatamanchemicals.com As a naturally occurring, inexpensive, and enantiomerically pure compound, it serves as an excellent starting material in the "chiral pool" approach to synthesis. nih.govmdpi.com This strategy leverages the inherent stereochemistry of a readily available molecule to introduce chirality into a synthetic target. This compound possesses two stereocenters, providing a rigid stereochemical framework that can be manipulated and transferred to a new molecule. nih.govresearchgate.net Its utility stems from its C2-symmetric structure and the presence of versatile carboxyl and hydroxyl functional groups, which can be selectively modified to generate a wide array of chiral building blocks for organic synthesis. mdpi.com
Introduction of Stereocenters in Natural Products
The primary application of this compound as a chiron is to control the stereochemical outcome of a synthesis by introducing two contiguous and stereochemically defined centers into the target molecule. nih.gov Synthetic chemists can transform the diol or dicarboxylic acid functionalities into other key functional groups such as epoxides, aldehydes, and lactones, while retaining the original stereochemistry. nih.govunl.pt This method provides an efficient pathway for the enantioselective synthesis of natural products and bioactive molecules, often helping to elucidate the absolute configuration of the natural product itself. nih.gov
The C2 symmetry of this compound is a significant advantage, allowing for the creation of synthons where both ends of the four-carbon chain can be chemically distinguished or manipulated identically, depending on the synthetic strategy. Derivatives such as tartrate esters, acetals (dioxolanes and dioxanes), and tartrimides are common intermediates that undergo highly diastereoselective reactions. unl.pt
Research Findings:
Numerous total syntheses of natural products have successfully employed this compound to establish key stereocenters. For instance, in the synthesis of cytotoxic polyacetylenes like panaxydol , (+)-diethyl-L-tartrate is used as a chiral template to establish the absolute configuration at the C9 and C10 centers. nih.gov The synthesis involves the preparation of a protected epoxy alcohol derived from the tartrate, which precisely sets the required stereochemistry. nih.gov Similarly, for the polyacetylene PQ-8 , the epoxide functionality was constructed from the 1,2-diol of (+)-diethyl-L-tartrate to determine the absolute stereochemistry at the C6 and C7 centers. nih.gov
The synthesis of γ-lactone-containing natural products also frequently relies on this chiron. The synthesis of (+)-muricatacin , an acetogenin (B2873293) with cytotoxic properties, begins with diethyl-L-tartrate. nih.gov The tartrate is converted into a protected diol, which is then transformed into an epoxide, allowing for the introduction of the side chain and subsequent lactonization to yield the target molecule with the correct stereochemistry. nih.gov In the synthesis of paraconic acids like (+)-nephrosteranic acid , a key step involves a highly stereoselective aldol (B89426) reaction between a dioxane dithioester derived from L-tartaric acid and an aldehyde, which forms the γ-butyrolactone core with high diastereoselectivity. unl.pt
Other notable examples include:
Koninginins : In the synthesis of (+)-koninginin D , a tartrate-derived aldehyde was used to establish the stereochemistry of two vicinal hydroxyl groups in the pyran ring. nih.gov
Jasmonates : The synthesis of (–)-methyl jasmonate and (+)-methyl epijasmonate utilized a cyclopentenone building block derived from this compound. nih.gov
Nabscessin B : This antifungal aminocyclitol was prepared from a homochiral γ-hydroxycyclohexenone, which itself is synthesized in six steps from this compound. nih.gov The rigid 1,2-diacetal protecting group derived from tartaric acid allows for high stereochemical control during the synthesis. nih.gov
(-)-Erysotramidine : The unnatural enantiomer of this erythrinan (B1236395) alkaloid was synthesized starting from an imide derived from L-tartaric acid, demonstrating its utility in constructing complex heterocyclic systems. acs.org
The following tables summarize the application of this compound in synthesizing various natural products and the key synthons derived from it.
Table 1: Examples of Natural Products Synthesized Using this compound as a Chiral Synthon
| Natural Product | Class of Compound | Key Intermediate from this compound | Stereocenters Introduced/Controlled | Reference |
|---|---|---|---|---|
| Panaxydol | Polyacetylene | Protected epoxy alcohol | C9, C10 | nih.gov |
| PQ-8 | Polyacetylene | Epoxy alcohol | C6, C7 | nih.gov |
| (+)-Muricatacin | Acetogenin (γ-Lactone) | Epoxide from protected diol | C4, C5 | nih.gov |
| (+)-Nephrosteranic acid | Paraconic Acid (γ-Lactone) | Dioxane dithioester | β and γ positions of the lactone | unl.pt |
| (+)-Koninginin D | Polyketide (Pyran) | Tartrate-derived aldehyde | C9, C10 | nih.gov |
| Nabscessin B | Aminocyclitol | γ-Hydroxycyclohexenone | Multiple centers on the cyclitol ring | nih.gov |
| (-)-Erysotramidine | Alkaloid | Chiral imide | Core stereocenters of the alkaloid | acs.org |
| (-)-Methyl Jasmonate | Cyclopentanoid | Chiral cyclopentenone | Multiple centers on the cyclopentane (B165970) ring | nih.gov |
Table 2: Key Chiral Synthons Derived from this compound
| Synthon Type | General Description | Common Application in Synthesis | Reference |
|---|---|---|---|
| Diethyl L-tartrate | The diethyl ester of this compound. | Starting material for Sharpless asymmetric epoxidation; precursor to many other synthons. | nih.gov |
| Tartrate-derived Epoxides | 2,3-epoxy alcohols or esters formed from the diol moiety. | Used for stereospecific ring-opening reactions to introduce nucleophiles. | nih.gov |
| Tartrate-derived Aldehydes | Often protected as acetals (e.g., glyceraldehyde acetonide). | Used in chain elongation via Wittig, Grignard, or aldol reactions. | nih.gov |
| Dioxolane/Dioxane Derivatives | Acetal or ketal protection of the diol functionality. | Used to create rigid templates for highly diastereoselective reactions, such as enolate alkylations or aldol additions. | unl.pt |
| Tartrimides | Cyclic imides formed from tartaric acid and an amine. | Chiral synthons for the synthesis of amino alcohols and alkaloids. | acs.org |
Advanced Applications in Chiral Chemistry and Catalysis
L-(+)-Tartaric Acid as a Chiral Building Block
The utility of this compound as a chiral building block, or "chiron," is well-established in the synthesis of complex, optically pure molecules. academie-sciences.frsigmaaldrich.comnih.gov Its rigid framework and multiple functional groups (carboxylic acids and hydroxyls) provide a versatile platform for constructing other chiral compounds. sigmaaldrich.comsigmaaldrich.com For instance, it is a common precursor for the synthesis of various bioactive molecules and natural products. nih.gov The stereochemistry of the two adjacent hydroxyl groups in this compound can be strategically employed to establish the absolute configuration of target molecules. nih.gov
A notable application is in the synthesis of paraconic acids, a class of γ-butyrolactones with significant biological activities. unl.pt In one approach, a dioxane dithioester derived from this compound undergoes a highly stereoselective aldol (B89426) reaction with an aldehyde, setting the stage for the enantioselective synthesis of natural products like (+)-nephrosteranic acid. unl.pt Furthermore, this compound has been used as a chiral template for the enantioselective preparation of fragments of complex molecules like panaxytriol. nih.gov It also serves as a starting material in the multi-step synthesis of 1,4-di-O-benzyl-L-threitol and as a chiral resolving agent for compounds such as 2,2′-bispyrrolidine. atamanchemicals.com
Development of Chiral Ligands for Metal-Catalyzed Reactions
The transformation of this compound into chiral ligands for transition metal-catalyzed reactions represents a significant area of research. academie-sciences.frresearchgate.netnih.gov These ligands play a crucial role in transferring chiral information from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products.
The design of effective enantioselective ligands derived from this compound adheres to several key principles. A fundamental concept is the creation of a chiral environment around the metal center. aip.org This can be achieved by positioning the stereocenters of the ligand in close proximity to the metal or by using the ligand's conformational preferences to project stereochemical information toward the metal. aip.org
A prominent class of ligands derived from this compound are the TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols). scienceopen.comaip.orgsnnu.edu.cn TADDOLs and their analogues are effective ligands for a variety of Lewis acid-catalyzed enantioselective reactions. aip.org Upon deprotonation, they form strong bonds with early transition metals, creating well-defined chiral catalytic species. aip.org The modular nature of TADDOLs allows for systematic fine-tuning of their steric and electronic properties by modifying the aryl groups and the ketal moiety, which is crucial for optimizing enantioselectivity in a given reaction. aip.orgnih.govd-nb.info
Another design strategy involves creating bidentate or polydentate ligands that can coordinate to the metal center in a well-defined manner, thereby creating a rigid and predictable chiral pocket. researchgate.net The C2-symmetry inherent in this compound is often preserved in the resulting ligands, which can simplify the analysis of the transition states leading to enantioselectivity. nih.gov
Ligands derived from this compound have found widespread application in various metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. researchgate.netnih.govacs.org For example, phosphite-thioether ligands synthesized from this compound and D-mannitol have been successfully used in the rhodium- and iridium-catalyzed asymmetric hydrogenation of cyclic β-enamides, achieving high enantiomeric excesses (up to 99% ee). researchgate.netnih.govacs.org These ligands are advantageous due to their modular architecture, which allows for optimization of the catalytic performance, and their stability, making them easy to handle. researchgate.netnih.gov
Beyond hydrogenation, tartaric acid-derived ligands have been employed in other significant transformations:
Asymmetric Epoxidation: Simple esters of tartaric acid are used as chiral ligands in the Sharpless asymmetric epoxidation of allylic alcohols. academie-sciences.fr
Asymmetric Diels-Alder Reactions: Tartrate esters have also served as chiral ligands in asymmetric Diels-Alder reactions. academie-sciences.fr
Asymmetric Cyclopropanation: Derivatives of tartaric acid have been utilized as ligands in enantioselective cyclopropanation reactions. academie-sciences.fr
Enantioselective Additions: A chiral ligand synthesized from this compound has been applied in the asymmetric addition of diethylzinc (B1219324) to ketones, yielding secondary alcohols with moderate to good enantioselectivities. researchgate.net
| Catalytic Process | Ligand Type Derived from this compound | Metal | Substrate Class | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Phosphite-thioether | Rh, Ir | Cyclic β-enamides | Up to 99% | researchgate.netnih.govacs.org |
| Asymmetric Epoxidation | Esters (e.g., Diethyl tartrate) | Ti | Allylic alcohols | High | academie-sciences.fr |
| Asymmetric Diels-Alder | Esters | - | - | - | academie-sciences.fr |
| Asymmetric Cyclopropanation | Derivatives | - | - | - | academie-sciences.fr |
| Asymmetric Diethylzinc Addition | Diamine derivative | - | Ketones | Moderate to good | researchgate.net |
Design Principles for Enantioselective Ligands
Design and Application of Organocatalysts
While the use of this compound in metal-based catalysis is extensive, its potential in the burgeoning field of organocatalysis is also significant and increasingly explored. researchgate.netscienceopen.comnih.govresearchgate.net Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal center.
A notable class of organocatalysts derived from this compound are chiral guanidines. acs.orgnih.gov A library of these guanidines has been developed, starting from diethyl L-tartrate. acs.orgnih.govresearchgate.net The synthesis allows for the creation of catalysts with tunable steric and electronic properties. acs.orgnih.gov These bifunctional catalysts often incorporate a hydrogen-bond donating group (like a thiourea) alongside the basic guanidine (B92328) moiety, enabling them to activate both the nucleophile and the electrophile in a reaction. scienceopen.com
The chiral guanidines derived from this compound have demonstrated remarkable efficiency and excellent enantioselectivity in the α-hydroxylation of β-dicarbonyl compounds, such as β-ketoesters and β-diketones. acs.orgnih.govresearchgate.netacs.org This reaction is a valuable method for introducing a hydroxyl group at the α-position of a carbonyl compound in a stereocontrolled manner.
In a typical application, the tartaric acid-derived guanidine catalyst activates the β-dicarbonyl substrate through hydrogen bonding, while the guanidinium (B1211019) core acts as a Brønsted base. acs.orgnih.gov This dual activation facilitates the enantioselective attack of an oxygen source, such as cumene (B47948) hydroperoxide or an oxaziridine, on the enolate intermediate. nih.govmdpi.com The result is the formation of the α-hydroxy-β-dicarbonyl product with high yields and enantiomeric excesses. acs.orgresearchgate.net For example, the α-hydroxylation of various β-ketoesters and β-diketones catalyzed by these guanidines has been reported to proceed with remarkable efficiency. acs.orgresearchgate.net
| Organocatalyst Type | Reaction | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Chiral Guanidines | Enantioselective α-hydroxylation | β-Dicarbonyl compounds (β-ketoesters, β-diketones) | Tunable steric/electronic properties; bifunctional activation. | acs.orgnih.govresearchgate.net |
Utility in Enantioselective α-Hydroxylation of β-Dicarbonyl Compounds
Enantioselective Recognition and Separation Technologies
This compound and its derivatives play a crucial role in the advancement of enantioselective recognition and separation technologies, which are vital for the pharmaceutical industry and other fields requiring enantiomerically pure compounds. pw.edu.pl
A primary application of this compound is as a chiral resolving agent. This method relies on the formation of diastereomeric salts with racemic mixtures. For instance, a racemic mixture of a base can be treated with this compound to form two diastereomeric salts with different solubilities, allowing for their separation through crystallization. libretexts.orgquora.com This technique has been effectively used in the resolution of racemic compounds like albuterol using dibenzoyl-L-tartaric acid. chemicalbook.com
Furthermore, this compound and its derivatives are extensively used in chromatographic techniques for enantioseparation. researchgate.net They can be employed in several ways:
Chiral Stationary Phases (CSPs): this compound derivatives can be covalently bonded to a support material like silica (B1680970) gel to create CSPs for high-performance liquid chromatography (HPLC). pw.edu.plgoogle.com Chiral recognition in these systems is often achieved through the formation of diastereomeric complexes via hydrogen bonding between the tartaric acid unit and the enantiomers being separated. pw.edu.pl For example, a CSP incorporating (S,S)-tartaric acid and (R)-3,3'-diphenyl-1,1'-binaphthyl units has demonstrated excellent chiral recognition for resolving α-amino N-propylamide enantiomers.
Chiral Mobile Phase Additives (CMPAs): this compound can be added to the mobile phase in liquid chromatography to facilitate enantiomeric separation. researchgate.netsigmaaldrich.com For instance, the separation of bupropion (B1668061) and hydroxybupropion (B195616) enantiomers was optimized by using this compound as a chiral additive in the mobile phase. researchgate.net
Chiral Selectors in Countercurrent Chromatography: this compound has been utilized as a chiral selector in high-speed countercurrent chromatography for the preparative enantioseparation of ofloxacin. researchgate.net
Novel chiral macrocyclic polyamides derived from L-tartaric acid have also been developed and investigated as chiral solvating agents for enantiomeric discrimination using 1H NMR spectroscopy. tandfonline.com These macrocycles have shown the ability to recognize the enantiomers of various racemic carboxylic acids. tandfonline.com Additionally, chiral diamines with aggregation-induced emission (AIE) characteristics, derived from tartaric acid, have been used to distinguish between chiral acids through fluorescence spectroscopy, with a high fluorescence intensity ratio observed for (±)-Dibenzoyl-d/l-tartaric acid. researchgate.net
Table 2: Enantioselective Applications of this compound
| Application Method | Target Molecule(s) | Key Principle/Finding | Reference |
|---|---|---|---|
| Chiral Resolution Agent | Racemic bases (e.g., 1-phenyl-2-propanamine) | Formation of diastereomeric salts with different solubilities. libretexts.org | libretexts.org |
| Chiral Stationary Phase (HPLC) | α-amino N-propylamides | Combination of (S,S)-tartaric acid and (R)-3,3'-diphenyl-1,1'-binaphthyl units shows "matched" chiral recognition. | |
| Chiral Mobile Phase Additive (HPLC) | Bupropion and hydroxybupropion | Optimized resolution factor between enantiomers. researchgate.net | researchgate.net |
| Chiral Selector (Countercurrent Chromatography) | Ofloxacin | Successful preparative enantioseparation. researchgate.net | researchgate.net |
| Chiral Solvating Agent (NMR) | Racemic carboxylic acids | Macrocyclic polyamides from L-tartaric acid enable enantiomeric discrimination. tandfonline.com | tandfonline.com |
| Chiral Sensor (Fluorescence) | (±)-Dibenzoyl-d/l-tartaric acid | High fluorescence intensity ratio (Il/Id) of 281 achieved with an AIE-active diamine. researchgate.net | researchgate.net |
Supramolecular Chemistry and Materials Science
Formation and Properties of Supramolecular Gels and Metallogels
Supramolecular gels are soft materials formed through the self-assembly of low molecular weight gelators (LMWGs) via non-covalent interactions. The incorporation of metal ions into these systems leads to the formation of metallogels, which exhibit unique and tunable properties.
L-(+)-Tartaric acid is an effective low molecular weight gelator (LMWG) due to its ability to form extensive intermolecular and intramolecular hydrogen bonds. rsc.org This capacity for hydrogen bonding facilitates the creation of stable, three-dimensional networks that are crucial for entrapping solvent molecules and inducing gelation. rsc.org Molecules with a molecular weight of less than 3000 that can form gels through non-covalent forces like hydrogen bonding, π–π stacking, and van der Waals forces are classified as LMWGs. rsc.org this compound fits this description and has been successfully used to create novel metallogels, for instance with cadmium(II) and mercury(II) ions in N,N-dimethylformamide (DMF). rsc.orgrsc.org In some systems, this compound alone may not be sufficient to cause gelation, but when combined with other components, it can act as a crucial part of a binary gel system.
The synthesis of metallogels using this compound often involves the simple mixing of the acid with a metal salt in a suitable solvent at room temperature, sometimes accelerated by ultrasonication. rsc.orgrsc.orgresearchgate.net For example, stable Cd(II) and Hg(II)-based metallogels (Cd-TA and Hg-TA) have been prepared by mixing this compound with cadmium(II)-acetate and mercury(II)-acetate respectively in DMF. rsc.orgrsc.org Similarly, Mn(II) and Zn(II)-based metallogels have also been synthesized using this compound in DMF. dntb.gov.ua
Rheological analysis is essential for characterizing the mechanical properties of these metallogels. rsc.orgrsc.org These studies confirm the mechanical stability and viscoelastic nature of the gels. dntb.gov.uanih.gov Key parameters measured include the storage modulus (G′), which represents the elastic response, and the loss modulus (G′′), which represents the viscous response. nih.gov For a material to be considered a gel, the storage modulus should be greater than the loss modulus within the linear viscoelastic range. nih.gov Rheological studies on Cu(II)-metallogels derived from this compound have demonstrated their mechanical stability and self-healing properties. researchgate.netrsc.org
Table 1: Synthesis and Properties of this compound-Based Metallogels
| Metal Ion | Co-ligand/Solvent | Synthesis Method | Morphology | Key Findings |
| Cd(II), Hg(II) | DMF | Ultrasonication at room temperature | Not specified | Mechanically stable metallogels with antimicrobial activity. rsc.orgrsc.orgnih.gov |
| Cu(II) | DMF | Ultrasonication | Stone-like | Mechanically stable, self-healable, and exhibits electrical conductivity. researchgate.netrsc.org |
| Mn(II), Zn(II) | DMF | Ambient conditions | Flake-like (Mn), Diamond-shaped (Zn) | Impressive resilience under varying frequencies and stress; semiconducting properties. dntb.gov.ua |
| Tb(III), Eu(III) | Benzene-1,3,5-tricarboxylic acid / DMF | Not specified | Flake-like (Tb), Rod-like (Eu) | Mechanically robust with semiconducting characteristics. nih.gov |
This table is generated based on data from the provided text and is for illustrative purposes.
The formation of gels from LMWGs like this compound is driven by a combination of non-covalent interactions. rsc.org Hydrogen bonding is a primary driving force, stemming from the carboxylic acid and hydroxyl groups of the tartaric acid molecule. rsc.org These interactions lead to the self-assembly of the gelator molecules into a three-dimensional network. rsc.org Fourier Transform Infrared (FT-IR) spectroscopy is a key technique used to confirm the presence of these hydrogen bonds in the gel state. rsc.orgcore.ac.uk
In systems containing aromatic components, π-π stacking interactions also play a significant role in the stabilization of the gel network. For example, in a binary organogel system composed of L-tartaric acid and a stilbazole derivative, both multiple hydrogen bonds and π-π interactions between the complexes were found to be crucial for gel formation. The combination of these directional and specific interactions leads to the formation of the fibrous networks characteristic of supramolecular gels. rsc.orgmdpi.com
Regulation of Supramolecular Chirality through Tartaric Acid Addition
Inorganic-Organic Frameworks and Coordination Polymers
Inorganic-organic frameworks, including metal-organic frameworks (MOFs) and coordination polymers, are crystalline materials constructed from metal ions or clusters linked by organic ligands. The conformational flexibility and multiple coordination sites of the tartrate ligand make it a versatile building block for creating a diverse range of framework structures. iucr.org
Tartrate-based frameworks are typically synthesized using hydrothermal or solvothermal methods, where the metal salt and tartaric acid are heated in a solvent. tandfonline.comresearchgate.netresearchgate.net The resulting crystal structure is highly dependent on factors such as the choice of metal ion, the stereochemistry of the tartaric acid (L-, D-, or meso), the reaction temperature, and the solvent used. mdpi.comiucr.orgcore.ac.uk
The structural diversity is extensive, with studies on lithium tartrates revealing 14 known crystal structures, including eight anhydrous isomers of dilithium (B8592608) tartrate. iucr.orgcore.ac.uk The synthesis of a novel homochiral nanoscale framework, [Ca(L-C4H4O6)(H2O)2]•2H2O, demonstrates the formation of a 2D network structure through hydrogen bonds. sciencepublishinggroup.com Furthermore, chiral frameworks have been constructed using a chiral antimony tartrate cluster as a secondary building unit, reacting with lanthanide ions to form 0D, 1D, and 2D homochiral coordination compounds. acs.org
Table 2: Examples of Tartrate-Based Coordination Polymers and Frameworks
| Metal Ion(s) | Tartrate Isomer | Dimensionality | Crystal System/Space Group | Key Structural Features |
| La, Nd, Sm | DL-tart | 3D | Not specified | Nine-coordinate lanthanide ions. tandfonline.com |
| Eu, Tb, Dy | D-tart | 3D | Not specified | Nine-coordinate lanthanide ions; exhibit characteristic luminescence. tandfonline.com |
| Lu | Not specified | 2D | Not specified | Nine-coordinate lutetium ion. tandfonline.com |
| Cu(II) | Not specified | 2D | P21 | Distorted octahedral geometry for Cu(II), coordinated to six oxygen atoms. researchgate.net |
| Sr | meso-tartrate | Polymeric | Not specified | Eight-coordinate strontium with a distorted dodecahedral arrangement. x-mol.net |
| Co(II) | Not specified | 2D | Not specified | Forms a (6,3) 2D sheet which grows into a 3D hydrogen-bonded network. bcrec.id |
| Ca | L-tart | 2D | Not specified | Calcium atoms adopt a tetrahedron geometry, coordinating with eight oxygen atoms. sciencepublishinggroup.com |
| Ce | L- or D-tart | 2D | Not specified | First 2D chiral dilayer frameworks constructed from l/d-tartrate ligands. researchgate.net |
This table is generated based on data from the provided text and is for illustrative purposes.
Exploration of Novel Chiral Polymorphs
The ability of this compound to form various crystalline structures, or polymorphs, is a significant area of research. These polymorphs can exhibit distinct physical properties. A notable area of exploration involves the synthesis of novel chiral polymorphs through the reaction of this compound with metal ions.
For instance, solvothermal reactions between lithium acetate (B1210297) dihydrate and this compound have yielded several novel anhydrous inorganic-organic frameworks. acs.org These reactions have produced three distinct chiral compounds: LiH(l-tart) and two different polymorphs of Li₂(l-tart). acs.org These structures are three-dimensional, nonporous frameworks where the tartrate ligands connect the inorganic (lithium-oxygen) components. acs.org The formation and relative energies of these polymorphs have been studied both experimentally through single-crystal X-ray diffraction and computationally using density functional theory (DFT). acs.org
The investigation into these lithium tartrates revealed that while the electronic energies of the different polymorphs are quite similar, their vibrational energies can differ significantly, impacting their relative stability. acs.org This highlights the subtle energetic factors that govern the formation of specific polymorphic forms.
| Compound | Chemical Formula | Crystal System | Space Group |
|---|---|---|---|
| LiH(l-tart) | C₄H₅LiO₆ | Monoclinic | P2₁ |
| Li₂(l-tart) (Polymorph 1) | C₄H₄Li₂O₆ | Orthorhombic | P2₁2₁2₁ |
| Li₂(l-tart) (Polymorph 2) | C₄H₄Li₂O₆ | Orthorhombic | C222₁ |
Applications in Sensing (e.g., L-Proline Detection)
The unique structural features of this compound-based materials are being harnessed for chemical sensing applications. A prime example is the development of a homochiral nanoscale framework, [Ca(L-C₄H₄O₆)(H₂O)₂]•2H₂O, synthesized from calcium ions and this compound under hydrothermal conditions. sciencepublishinggroup.com This material possesses a two-dimensional network structure with pores, created through hydrogen bonding. sciencepublishinggroup.com
This porous framework has demonstrated effectiveness in the detection of L-proline, an amino acid. sciencepublishinggroup.com The sensing mechanism likely relies on specific interactions between the chiral environment of the tartaric acid-based framework and the L-proline molecule. This application showcases how the chirality and structured nature of these materials can be translated into functional devices for molecular recognition and sensing.
Catalytic Activity within Framework Structures (e.g., Acetalization)
Beyond sensing, frameworks derived from this compound can also exhibit catalytic activity. The same calcium-based nanoscale framework used for L-proline detection has shown high activity as a catalyst in acetalization reactions. sciencepublishinggroup.com Acetalization is a crucial reaction in organic synthesis, often used for protecting carbonyl groups or for creating valuable chemical intermediates.
In a different application, this compound itself has been employed as an organocatalyst. It was found to catalyze an enantioselective [4 + 2] cycloaddition reaction between isochromene acetals and vinylboronates. nih.gov This reaction produced dihydronaphthalenes with high yields and excellent diastereoselectivity. nih.gov The diol group of the tartaric acid was identified as being crucial for both the catalytic activity and the stereoselectivity of the reaction. nih.gov this compound has also been shown to be an effective catalyst for the acetalization of furfural (B47365) with ethylene (B1197577) glycol, outperforming stronger acids which can lead to side reactions. rsc.org
| Reactants | Catalyst | Product | Yield | Conditions |
|---|---|---|---|---|
| Furfural, Ethylene Glycol | This compound | 2-(furan-2-yl)-1,3-dioxolane | 98% | Refluxing benzene |
Host-Guest Chemistry for Molecular Recognition and Separation
Host-guest chemistry, a central concept in supramolecular science, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. This compound is an excellent guest molecule due to its chirality and hydrogen-bonding capabilities, allowing for highly specific recognition by appropriately designed hosts.
A significant breakthrough in this area involves the use of helically folded aromatic oligoamides as hosts for tartaric acid. uni-muenchen.deuni-muenchen.de These synthetic hosts can form capsule-like structures that completely surround a tartaric acid molecule. The binding is driven by strong, enthalpically favorable hydrogen bonds between the host and the carboxyl and hydroxyl groups of the tartaric acid. uni-muenchen.deuni-muenchen.de
Remarkably high binding affinities (Ka > 10⁶ L mol⁻¹) and diastereoselectivity have been observed. uni-muenchen.de This means the helical host can distinguish between the different stereoisomers of tartaric acid (L-, D-, and meso-), preferentially binding the one that has the best stereochemical match. For instance, it was found that the M-helical form of a particular oligoamide host binds L-tartaric acid, while the P-helical form binds D-tartaric acid. uni-muenchen.de This high degree of selectivity has potential applications in the separation of chiral molecules. siesascs.edu.in
Furthermore, the encapsulation of this compound within a supramolecular cage has been shown to dramatically amplify its chiroptical signal (circular dichroism), a property that can be used for its quantification, for example, in complex mixtures like wine. nih.gov These studies demonstrate the power of using this compound in conjunction with synthetic hosts to achieve sophisticated molecular recognition and separation functions. uni-muenchen.deuni-muenchen.denih.gov
Analytical Techniques and Isotopic Profiling in Research
Chromatographic Methods for Stereoselective and Quantitative Analysis
Chromatographic techniques are fundamental for the separation and quantification of L-(+)-tartaric acid, particularly in complex mixtures like wine and food products.
High-Performance Liquid Chromatography (HPLC) for Tartaric Acid Level Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. creative-proteomics.com Various HPLC methods have been developed to determine its concentration in samples such as wine, musts, and pharmaceutical formulations. oiv.intajevonline.orgscispace.com
Reverse-phase HPLC (RP-HPLC) is a commonly employed technique. ajpaonline.com One method utilizes a C18 column with a mobile phase of 0.01M potassium dihydrogen phosphate (B84403) (KH2PO4) adjusted to a pH of 2.6 with orthophosphoric acid. ajpaonline.com Detection is typically carried out using a UV/visible detector at 210 nm. ajpaonline.com Another RP-HPLC method for wine analysis uses a LiChrosorb RP-18 column with a mobile phase of 5 mM H3PO4 at pH 2.1, also with detection at 210 nm. mjcce.org.mkftb.com.hr This method has been validated for linearity, detection limits, and precision, proving suitable for routine analysis. ftb.com.hrresearchgate.net
Ion-exchange chromatography is another powerful approach. A method using a strong cation exchange resin column (e.g., Aminex HPX-87H) with a dilute sulfuric acid mobile phase and UV detection at 210 nm has been developed for the analysis of major carboxylic acids in grape musts and wines, including tartaric acid. ajevonline.org For the specific quantification of tartaric acid as a counter-ion in pharmaceutical substances like tolterodine (B1663597) tartrate, ion chromatography with conductivity detection offers a precise and accurate alternative to titration and HPLC-UV methods. scispace.com
Sample preparation is a critical step. For wine samples, it may involve simple membrane filtration for white wines or the use of disposable reverse-phase cartridges to remove phenolic interferences in red wines. ajevonline.org Solid-phase extraction (SPE) with C18 cartridges has also been shown to provide high recovery rates for organic acids in wine prior to HPLC analysis. mjcce.org.mk
Table 1: Exemplary HPLC Methods for this compound Determination
| Technique | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 Shim-pack (4.6mm x 250mm, 5µm) | 0.01M KH2PO4 (pH 2.6) | UV/Vis (210 nm) | Pharmaceutical Granules | ajpaonline.com |
| RP-HPLC | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | 5 mM H3PO4 (pH 2.1) | UV (210 nm) | Wine | mjcce.org.mk |
| Ion Exchange | Aminex HPX-87H | Dilute H2SO4 | UV (210 nm) | Grape Musts & Wines | ajevonline.org |
| Ion Chromatography | Metrosep A supp 5 | - | Conductivity | Pharmaceutical Drug Substance | scispace.com |
| RP-HPLC | Octyl-bonded silica (B1680970) | KH2PO4 & (NH4)2SO4 (pH 2.1) | UV (210 nm) | Wine | oiv.int |
Capillary Electrophoresis for Stereoselective Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique particularly suited for the stereoselective analysis of chiral molecules like tartaric acid. researchgate.net It allows for the separation of its enantiomers, this compound and D-(-)-tartaric acid. vedantu.compw.live
Several CE methods have been developed for the enantioseparation of tartaric acid. One approach utilizes ligand-exchange CE with a chiral selector. For instance, a method using Cu(II) as a central metal ion and L-hydroxyproline as a chiral selector has been successfully applied to wine and grape samples. nih.gov Another method employs (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion in an aqueous-ethanol background electrolyte. nih.gov Vancomycin has also been used as a chiral selector in a modified partial filling-counter current CE method for the analysis of various hydroxy acids, including tartaric acid. nih.gov
A highly sensitive method involves complexation with Eu3+-tetracycline followed by CE with post-column laser-induced luminescence detection. jscimedcentral.com This technique was able to detect the D-isomer at concentrations as low as 5 µM, although the L-isomer was not detected under the specific conditions, suggesting the complex with the L-isomer degraded during separation. jscimedcentral.com CE has also been used with chiral ionic liquids, such as 1-ethyl-3-methyl imidazole (B134444) L-tartrate, as chiral ligands for the separation of amino acid enantiomers, demonstrating the versatility of tartaric acid derivatives in chiral separations. chromatographyonline.com
Table 2: Capillary Electrophoresis Methods for Tartaric Acid Stereoisomer Separation
| Method | Chiral Selector / Ligand | Detection | Key Finding | Reference |
|---|---|---|---|---|
| Ligand-Exchange CE | Cu(II) and L-hydroxyproline | Contactless Conductivity | Achieved resolution of 1.9 in 9 minutes. | nih.gov |
| Ion-Pair CE | (1R,2R)-(-)-1,2-diaminocyclohexane | Direct UV (200 nm) | Resolution (Rs) of approximately 1 for racemic tartaric acid. | nih.gov |
| CE with Complexation | Eu3+-tetracycline | Laser-Induced Luminescence | Stereoselective detection of the D-isomer at 5 µM. | jscimedcentral.com |
| CE | Vancomycin | Indirect UV | Versatile method for a broad range of hydroxy acids. | nih.gov |
Spectroscopic Investigations for Structural and Mechanistic Insights
Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and dynamic processes of this compound, such as hydration, complexation, and gel formation.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is extensively used to characterize this compound. nih.govnih.govmdpi.com These techniques probe the vibrational modes of the molecule, offering a detailed fingerprint of its structure. nih.govresearchgate.net The spectra reveal characteristic peaks for its functional groups, such as the O-H, C=O, and C-O stretching vibrations. researchgate.netscholarsresearchlibrary.comscialert.net For instance, the FTIR spectrum of this compound shows a characteristic O-H peak around 3322 cm⁻¹ and a C=O peak around 1735 cm⁻¹. researchgate.net Raman spectra also provide complementary information, with studies identifying numerous frequency shifts corresponding to different vibrational modes of the crystal. ias.ac.in
These techniques are sensitive to changes in the molecular environment, making them ideal for studying interactions. mdpi.com Comparisons between the spectra of the crystalline solid and aqueous solutions reveal insights into intermolecular forces. ias.ac.in For example, a close correspondence is observed between the tartrate frequencies in the crystal and in solution, though some shifts indicate changes in hydrogen bonding. ias.ac.in
Studies on Hydration and Complexation Processes
FTIR and Raman spectroscopy are powerful tools for investigating the hydration and complexation of this compound. Studies on the hydration of cement minerals have utilized these techniques to understand how tartaric acid interacts with other components. acs.orgresearchgate.net For example, when this compound is added to tricalcium silicate (B1173343) (C3S), the formation of calcium tartrate can be identified through spectroscopic analysis. acs.orgresearchgate.net
Terahertz (THz) spectroscopy, a low-frequency vibrational spectroscopy technique, has been used to study the crystallization of this compound from water. d-nb.inforesearchgate.net These studies revealed a non-classical crystallization pathway involving intermediate hydrated states, where water molecules are expelled from an intermediate phase during nucleation. d-nb.inforesearchgate.net ATR-FTIR and Raman spectroscopy have also been employed to study complexation processes in aqueous solutions containing this compound and its salts, observing that the hydration of the tartrate anion (T²⁻) via its carboxylate groups is stronger than via its hydroxyl groups. osti.gov Furthermore, FTIR has been used to study the binding of tartaric acid to proteins like human prostatic acid phosphatase, showing that while it doesn't cause major changes in the protein's secondary structure, it significantly increases its thermal stability. bibliotekanauki.pl
Characterization of Gel Formation Mechanisms
The role of this compound in gel formation has been investigated using vibrational spectroscopy. The tartrate gel method is a chemical synthesis route for producing nanocrystalline materials, such as TiO2. ias.ac.in In this process, a mixture of tartaric acid and a metal precursor forms a gel upon heating, which then decomposes at higher temperatures to yield the final material. ias.ac.in Raman spectroscopy is used to confirm the phases of the resulting nanocrystals. ias.ac.in
FTIR and Raman spectroscopy can also confirm the presence of tartaric acid and its functional groups within a gel matrix or a doped crystal. For instance, in a study where 4-Acetamidophenol was doped with tartaric acid grown in a gel medium, FTIR and Raman spectra confirmed the incorporation of the tartaric acid molecule by identifying its characteristic C=O and O-H vibrations, which were shifted due to interactions within the crystal lattice. scholarsresearchlibrary.com These spectral shifts provide evidence of the molecular interactions that underpin the gel or crystal structure. scholarsresearchlibrary.com
Table 3: Key Vibrational Bands of this compound from Spectroscopic Studies
| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch (Alcohol & Carboxyl) | ~3322, Broad (3650-3280) | 3408, 3354 | researchgate.netresearchgate.net |
| C=O Stretch (Carboxylic Acid) | ~1735 | ~1745 | researchgate.netias.ac.in |
| C-O Stretch | 1304, 1211 | 1215 | scialert.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In ¹H NMR spectroscopy of this compound in water at a frequency of 600 MHz, a characteristic signal appears at a chemical shift of 4.34 ppm. nih.gov This signal corresponds to the two equivalent methine protons (CH-OH). Two-dimensional NMR techniques, such as ¹H-¹H TOCSY, show correlations that confirm the connectivity within the molecule. nih.gov
¹³C NMR spectroscopy provides further structural detail. For this compound in D₂O at a pH of 7.4 and a frequency of 400 MHz, two distinct signals are observed. The signal at 76.572 ppm is assigned to the two equivalent methine carbons (C2/C3), while the signal at 181.301 ppm corresponds to the two equivalent carboxyl carbons (C1/C4). bmrb.io Two-dimensional ¹H-¹³C HSQC spectra correlate the proton at 4.33 ppm with the carbon at 76.51 ppm, confirming the C-H bond. nih.gov
| Nucleus | Technique | Chemical Shift (ppm) | Solvent | Frequency | Assignment | Source |
|---|---|---|---|---|---|---|
| ¹H | 1D NMR | 4.34 | Water (pH 7.0) | 600 MHz | CH-OH Protons | nih.gov |
| ¹³C | 1D NMR | 76.572 | D₂O (pH 7.4) | 400 MHz | C2/C3 (Methine) | bmrb.io |
| ¹³C | 1D NMR | 181.301 | D₂O (pH 7.4) | 400 MHz | C1/C4 (Carboxyl) | bmrb.io |
Mass Spectrometry for Anion Stability Studies
Mass spectrometry (MS) is a key technique for investigating the intrinsic stability of tartrate anions in the gas phase. Through techniques like Collision-Induced Dissociation (CID), researchers can probe the fragmentation pathways and energetics of these ions. taylorandfrancis.comnationalmaglab.orgwikipedia.org
Studies using electrospray ionization (ESI) coupled with a linear ion trap mass spectrometer have been conducted to explore the stability of the tartrate dianion. ru.nl These experiments reveal that the bare tartrate dianion is inherently unstable in the gas phase. nih.govresearchgate.netresearchgate.net Mass spectrometry is used to measure the energy required to induce dissociation of the tartrate dianion and its complexes. ru.nlnih.govresearchgate.net For instance, experiments have measured the energy needed to initiate the collisionally induced dissociation of the racemic tartrate dianion, as well as its proton and sodium adducts. ru.nl
The results from these MS studies support theoretical calculations which suggest that the bare dianion is metastable. nih.govacs.org Furthermore, mass spectrometry confirms that the stability of the tartrate dianion can be enhanced by association with other species, such as a sodium ion, which helps to balance the charge. ru.nlnih.gov Ion mobility-mass spectrometry has also been employed to assess how different anions, including tartrate, can stabilize protein complexes in the gas phase, with tartrate showing a strong stabilizing effect. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Molecular Energetics and Structures
Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties of tartaric acid. By performing geometry optimizations using functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine stable conformers and their relative energies. selcuk.edu.trselcuk.edu.trresearchgate.net Such calculations have identified multiple stable conformers of tartaric acid, with the lowest energy structure being the most stable. researchgate.net
DFT calculations are also employed to investigate electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. selcuk.edu.trnih.gov The method has been used to calculate thermodynamic parameters and to analyze the molecular electrostatic potential (MEP), providing a visual representation of the charge distribution. selcuk.edu.trresearchgate.net Furthermore, DFT has been applied to simulate the crystalline structure of this compound and to assign observed spectral features in terahertz spectroscopy to specific atomic motions. acs.org
| Study Focus | DFT Functional | Basis Set | Key Findings | Source |
|---|---|---|---|---|
| Conformational Analysis | B3LYP | 6-311++G(d,p) | Identification of eight stable conformers and their energies. | selcuk.edu.trresearchgate.net |
| Molecular Structure & Vibrational Spectra | B3LYP | 6-311++G(d,p) | Optimized ground state geometry and vibrational frequency analysis. | nih.gov |
| Crystalline Structure & THz Spectra | B3LYP | 6-311G(2d,2p) | Simulation of crystalline structure and assignment of low-frequency vibrations. | acs.org |
| Thermal Behavior | DFT (Software: ORCA) | Not specified | Calculation of Gibbs free energy for desolvation and esterification. | mdpi.com |
Investigation of Tartrate Dianion Stability and Decomposition Pathways
Quantum chemical calculations, particularly at the coupled-cluster level and using DFT, have been instrumental in understanding the stability and decomposition of the tartrate dianion in the gas phase. nih.govresearchgate.net These theoretical studies reveal that the bare tartrate dianion exists in a metastable state. nih.govacs.org
A likely decomposition pathway has been computationally identified as: (O₂C-CH(OH)-CH(OH)-CO₂) ²⁻ → (O₂C-CH(OH)-CH(OH))•⁻ + CO₂ + e⁻ This pathway explains the observed instability of the dianion in the gas phase. nih.govresearchgate.netresearchgate.netacs.org
Computational studies have also compared the stereoisomers, concluding that the L-tartrate dianion is thermodynamically more stable than the dianion of the meso stereoisomer. ru.nlnih.gov The calculations further show that the dianion's stability is significantly increased when it forms a complex with a cation like Na⁺ or a proton, which helps to delocalize the negative charge. ru.nlnih.gov Experimental mass spectrometry data, which show that decomposition proceeds via C-C bond dissociation, support these computational predictions. ru.nlnih.gov
Molecular Modeling of Complexes (e.g., Eu³⁺-Tetracycline-Tartrate)
Molecular modeling, using methods like DFT with a solvent model (SMD), has been used to investigate the structure of ternary complexes involving tartrate, such as the Eu³⁺-tetracycline-tartrate system. jscimedcentral.com These complexes are of interest due to their potential use in stereoselective analysis, leveraging the luminescence of the europium ion. jscimedcentral.comresearchgate.netresearchgate.net
Modeling studies have determined the structures of Eu³⁺-tetracycline-(tartrate)₂ complexes. jscimedcentral.com Interestingly, these computational analyses did not find a significant free energy difference between complexes formed with D-tartrate versus L-tartrate, suggesting that the observed experimental stereoselectivity is not based on the thermodynamic stability of the final complex. jscimedcentral.com Instead, it was proposed that the difference in detection arises from the kinetics of complex dissociation during the analytical separation process. jscimedcentral.com The luminescence of the Eu³⁺-tetracycline complex is known to be modulated by the replacement of water ligands with other analytes, forming the basis for various detection assays. jscimedcentral.comresearchgate.net
Analysis of Vibrational Modes and Thermal Behavior
The vibrational properties of this compound have been extensively studied using experimental techniques like FT-IR and FT-Raman spectroscopy, complemented by theoretical DFT calculations. nih.govasianpubs.org DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to compute the vibrational frequencies and help in the assignment of the experimental spectra. nih.gov Vibrational analysis has confirmed the presence of strong intermolecular and intramolecular hydrogen bonding, particularly O-H···O interactions, which significantly influence the spectral features. nih.gov For example, the C=O stretching vibration of the carboxylic acid group is observed around 1730 cm⁻¹. asianpubs.org
Isotopic Analysis for Origin and Production Method Authentication
Isotopic analysis has emerged as a powerful tool for verifying the origin and production method of this compound, addressing the need for authenticity in industries like winemaking where regulations may mandate a specific source. researchgate.netresearchgate.net The fraudulent use of cheaper, synthetic tartaric acid in place of the natural, grape-derived product is a significant concern, particularly in Europe where regulations often specify that only this compound from grapes may be added to wine products. nih.govresearchgate.net Isotopic profiling exploits the subtle variations in the ratios of stable and radioactive isotopes in tartaric acid, which act as a fingerprint of its source material and production process. researchgate.net
Stable Isotope Ratio Mass Spectrometry (SIRMS) is a highly effective method for distinguishing between this compound from different origins, such as natural (grape-derived) versus synthetic (petrochemical-derived). nih.govfmach.it The technique primarily measures the ratios of heavy to light stable isotopes of carbon (¹³C/¹²C) and oxygen (¹⁸O/¹⁶O), expressed in delta (δ) notation in parts per thousand (‰). davidpublisher.comsemanticscholar.org
The carbon isotope ratio (δ¹³C) in plant-derived tartaric acid is influenced by the photosynthetic pathway of the source plant. researchgate.netsemanticscholar.org Grapes are C3 plants, which results in a characteristic δ¹³C range. fmach.it However, the δ¹³C values of synthetic tartaric acid, derived from petrochemical sources, can sometimes overlap with the C3 plant range, making carbon isotope analysis alone insufficient for unambiguous discrimination. fmach.itsemanticscholar.org
The oxygen isotope ratio (δ¹⁸O) provides a distinct and crucial second dimension for authentication. The δ¹⁸O value in natural tartaric acid is influenced by the isotopic composition of local precipitation and the plant's metabolic processes. researchgate.net Synthetic production methods result in significantly different δ¹⁸O values. semanticscholar.org By combining the analysis of both δ¹³C and δ¹⁸O, a robust discrimination between natural and synthetic this compound can be achieved. nih.govfmach.it Research has established threshold limits for grape-derived this compound, with typical values for δ¹³C being above -24.8 ‰ and for δ¹⁸O being above +25.6 ‰. nih.govfmach.it Some studies also incorporate hydrogen stable isotope ratios (δ²H) as a complementary measurement to further enhance the discrimination of geographical and botanical origin. researchgate.netdavidpublisher.comeuropa.eu
Table 1: Typical Isotopic Ratios for this compound by Origin
| Origin | δ¹³C (‰) Range | δ¹⁸O (‰) Range | Reference |
|---|---|---|---|
| Grape-Derived (Natural) | -21.11 to -24.8 | > +25.6 | fmach.it |
| Synthetic (from Maleic Anhydride) | -20.53 to -31.53 | Distinctly different from natural sources | fmach.it |
| Tamarind-Derived (Natural) | Different isotopic patterns from grape | Different isotopic patterns from grape | researchgate.neteuropa.eu |
Radiocarbon dating, which measures the activity of the carbon-14 (B1195169) (¹⁴C) isotope, provides a definitive method to distinguish between this compound derived from modern biological sources (plant-derived) and that synthesized from petrochemicals (fossil-derived). oiv.intoiv.int This method is officially recognized by the International Organisation of Vine and Wine (OIV). fmach.it
The principle behind this technique is straightforward. Living organisms, like grapevines, are in constant exchange with the atmosphere and incorporate carbon, including the radioactive isotope ¹⁴C. oiv.intbetalabservices.com Therefore, tartaric acid extracted from recent plant material possesses a known, measurable level of ¹⁴C activity, often expressed as 100% biobased carbon. fmach.itbetalabservices.com In contrast, the raw materials for synthetic tartaric acid are fossil fuels, such as petroleum by-products. oiv.intbetalabservices.com These materials are millions of years old, and any ¹⁴C they originally contained has long since decayed to undetectable or negligible levels. oiv.intbetalabservices.com
Consequently, measuring the ¹⁴C activity in a sample of this compound can unambiguously determine its source. A sample with significant ¹⁴C activity is of plant origin, while a sample with virtually zero ¹⁴C activity is of fossil origin. oiv.int This method is highly sensitive and can detect the fraudulent addition of fossil-derived tartaric acid at levels below 10%. oiv.intoiv.int While highly effective, ¹⁴C analysis is generally more expensive and time-consuming than SIRMS. fmach.it
Table 2: Comparison of ¹⁴C Activity in this compound by Source
| Source of this compound | Expected ¹⁴C Activity | Reason | Reference |
|---|---|---|---|
| Plant-Derived (e.g., from Grapes) | High / ~100% Modern Carbon | Derived from recent biomass that was in equilibrium with atmospheric ¹⁴C. | fmach.itbetalabservices.com |
| Fossil-Derived (Synthetic) | Negligible / ~0% Modern Carbon | Derived from ancient petrochemicals in which ¹⁴C has completely decayed. | oiv.intoiv.int |
Environmental Research and Degradation Pathways
Environmental Fate and Transport Studies
L-(+)-Tartaric acid is recognized for its limited persistence in the environment due to its inherent biodegradability. atpgroup.comthermofishersci.in Studies indicate that it is readily biodegradable in water, suggesting it is likely to be effectively broken down in sewage treatment plants. atpgroup.comessedielleenologia.com The substance is soluble in water, and based on its properties, its persistence is considered unlikely. thermofishersci.inthermofisher.com
The potential for bioaccumulation is low. An aquatic bioaccumulation study is not deemed necessary because the substance is readily biodegradable and has a log Kow (octanol-water partition coefficient) of less than 3, specifically -1.91 at 20°C. atpgroup.comessedielleenologia.comgusmerenterprises.comcarlroth.com This low log Kow value indicates that this compound is not expected to significantly accumulate in organisms. carlroth.com
Due to its ready biodegradability, the evaluation of its mobility in soil is not considered necessary. atpgroup.com However, it is noted to have high mobility in soil. rowe.com.au The substance is not considered to be a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. atpgroup.comcarlroth.com In the event of unprofessional handling or disposal, an environmental hazard cannot be entirely ruled out. geneseo.edu
Biodegradation Mechanisms in Aqueous Environments
This compound is readily biodegradable in aqueous environments. atpgroup.comgeneseo.edu Aerobic biodegradation studies have demonstrated a degradation rate of 85% over a 28-day period. carlroth.comgeneseo.edu This indicates that the substance is effectively broken down by microorganisms in the presence of oxygen. carlroth.com The theoretical oxygen demand for this process is 0.533 mg/mg. carlroth.com
Given its ready biodegradability, hydrolysis studies are not considered necessary. scottlab.com The substance is expected to degrade readily in sewage treatment plants. atpgroup.com Multiple studies confirm the biodegradability of tartaric acid in water using standard methods. scottlab.com
Ecotoxicological Investigations
This compound is generally not classified as hazardous to the aquatic environment based on available data. essedielleenologia.comcarlroth.com However, some sources indicate it can be harmful to aquatic life. geneseo.edu
Acute toxicity studies have been conducted on various aquatic organisms. For fish, the 96-hour LC50 (lethal concentration for 50% of the test population) is reported to be greater than 100 mg/L. essedielleenologia.comgusmerenterprises.comcarlroth.com For aquatic invertebrates such as Daphnia magna, the 48-hour EC50 (effective concentration for 50% of the test population) is 93.31 mg/L. carlroth.comgeneseo.edu For algae, the 72-hour ErC50 (growth rate inhibition) is reported as 51.4 mg/L, with some studies indicating a value of ≥100 mg/L. essedielleenologia.comgusmerenterprises.comcarlroth.com
Chronic toxicity data is also available. For microorganisms, the 3-hour EC50 is greater than 1,000 mg/L. carlroth.com The no-observed-effect concentration (NOEC) for freshwater algae is 3.125 mg/L. essedielleenologia.com Based on these findings, the substance does not meet the criteria for acute or chronic classification for environmental hazards according to Regulation (EC) No. 1272/2008. essedielleenologia.comgusmerenterprises.com
Industrial Chemical Engineering and Process Development
Recovery and Purification from Agro-Industrial By-products
L-(+)-Tartaric acid is a naturally occurring organic acid found in various plants, with grapes being a particularly rich source. wikipedia.org The winemaking process, therefore, generates significant quantities of by-products that serve as a primary raw material for the industrial production of tartaric acid. wikipedia.orgbisleyinternational.com These by-products include lees (sediment), tartars (crystalline deposits), and argols (crude tartar). bisleyinternational.comhenriettes-herb.comislapedia.com
Extraction from Winery Waste (e.g., Lees, Tartars, Argols)
The traditional method for recovering tartaric acid from winery waste involves several key steps. Initially, the solid by-products, which primarily contain potassium bitartrate (B1229483), are treated to dissolve the tartrate salts. wikipedia.org This is often achieved by dilution with hot water or through acid treatment. researchgate.net
A common industrial practice involves treating the potassium bitartrate-rich material with calcium hydroxide (B78521) (lime) and calcium sulfate (B86663). wikipedia.org This process precipitates the tartaric acid as calcium tartrate, an insoluble salt. wikipedia.orghenriettes-herb.com The chemical reaction for the initial step with calcium hydroxide is:
KHC₄H₄O₆ + Ca(OH)₂ → CaC₄H₄O₆ + KOH + H₂O wikipedia.org
The resulting calcium tartrate is then separated and treated with sulfuric acid. This step liberates the free tartaric acid and produces insoluble calcium sulfate, which is removed as a waste sludge. wikipedia.orglongdom.org
CaC₄H₄O₆ + H₂SO₄ → H₂C₄H₄O₆ + CaSO₄ wikipedia.org
The final solution of tartaric acid undergoes further purification steps, which may include treatment with activated carbon for decolorization and ion-exchange processes to remove remaining impurities before concentration and crystallization. utm.md
Research has focused on optimizing these extraction processes. For instance, ultrasound-assisted extraction using sulfuric acid has been shown to enhance the yield of tartaric acid from wine lees. spkx.net.cn Studies have identified ultrasonic treatment time as the most influential factor, followed by ultrasonic power, extraction temperature, and duration. spkx.net.cn Optimal conditions have been reported to achieve an extraction yield of 74 g/kg from lees. spkx.net.cn Another study optimized the extraction from Vitis quinquangularis lees using hydrochloric acid treatment followed by precipitation with calcium chloride, achieving a recovery rate of 87.64%. spkx.net.cn
Application of Ion Exchange Resins in Recovery Processes
Ion exchange is a significant technology for the recovery and purification of tartaric acid from aqueous solutions and winery wastes. scispace.comtandfonline.com This method can be an alternative or a complementary step to traditional precipitation methods, offering a way to avoid the production of large volumes of calcium sulfate sludge.
Both anion and cation exchange resins are utilized. Anion exchange resins directly adsorb tartrate anions from a solution. Studies have compared the performance of different types of anion resins, such as weakly basic and strongly basic resins. Research indicates that the pH of the solution is a more critical parameter than the initial tartaric acid concentration for effective ion exchange. scispace.commetu.edu.tr For instance, weakly basic resins like Lewatit MP62 have shown better performance than strongly basic resins like Lewatit M511 in some applications. scispace.commetu.edu.tr The adsorption process on these resins can often be described by Langmuir and Freundlich isotherm models. tandfonline.comdeswater.com
Cation exchange resins are used to remove cations, particularly potassium (K⁺), from the tartrate-rich solutions. This facilitates the dissolution of potassium bitartrate and allows for the recovery of tartaric acid without the need for precipitation with calcium salts. A process using a cation exchange resin to treat wine lees has demonstrated a 74.9% tartaric acid recovery and 98.8% potassium removal under optimized conditions (pH 3.0, water dosage of 10 ml/g dry lees, and resin dosage of 3.5 g/g dry lees). researchgate.net This approach is considered more environmentally friendly as it avoids the generation of calcium sulfate waste.
Hybrid systems, combining precipitation with ion exchange, have also been developed, achieving recovery rates of up to 90% of tartaric acid from liquid wine wastes. tandfonline.comdeswater.com
Resin Performance in Tartaric Acid Recovery
| Resin Type | Target Ion | Key Finding | Reported Efficiency/Performance | Source |
|---|---|---|---|---|
| Weakly Basic Anion Resin (Lewatit MP62) | Tartrate Anion | Presented better performance than strongly basic resin M511. pH is a critical parameter. | - | scispace.commetu.edu.tr |
| Strongly Basic Anion Resin (Lewatit M511) | Tartrate Anion | Less effective than weakly basic resin MP62 for this specific application. | - | scispace.commetu.edu.tr |
| Cation Exchange Resin | Potassium (K⁺) | Allows tartaric acid recovery while avoiding calcium sulfate sludge. | 74.9% tartaric acid recovery; 98.8% potassium removal. | |
| Hybrid Precipitation-Cation Exchange System | Tartaric Acid | Can be an effective alternative method for recovery from liquid wine wastes. | 90% recovery of tartaric acid. | tandfonline.comdeswater.com |
Electrodialysis and Solvent Extraction Methods
Electrodialysis (ED) is a membrane-based separation process that uses an electric potential to transport ions through ion-exchange membranes, and it has emerged as a promising technology for tartaric acid recovery. researchgate.netmdpi.com A combination of electrodialysis (ED) and electrodialysis with bipolar membranes (EDBM) has been tested for treating distilled vinasses. sci-hub.seacs.org This integrated approach can first concentrate the potassium hydrogen tartrate from the vinasses and then split the salt into tartaric acid and potassium hydroxide. acs.org One study demonstrated the ability to concentrate potassium hydrogen tartrate by a factor of two using ED, and subsequently produce tartaric acid at a concentration of 9.9 g/L with 69.7% purity and potassium hydroxide at 5.6 g/L with 77.3% purity using EDBM. researchgate.netacs.org While effective, a challenge with ED is the fouling of ion-exchange membranes by components in the wine materials. mdpi.com
Solvent extraction , also known as liquid-liquid extraction, is another method explored for tartaric acid recovery. scialert.netresearchgate.net Due to the hydrophilic nature of tartaric acid, conventional organic solvents are not very effective. researchgate.net Therefore, reactive extraction is employed, which involves using an extractant (a carrier) dissolved in an organic solvent. researchgate.netsrcest.org.ly Long-chain aliphatic amines, such as Alamine 336 and Amberlite LA-2, are common extractants that react with the tartaric acid, facilitating its transfer to the organic phase. scialert.netsrcest.org.ly The choice of the diluting solvent (e.g., kerosene, toluene, MIBK) significantly impacts the extraction efficiency. scialert.net Studies have shown that methyl isobutyl ketone (MIBK) can be a more effective solvent than others like octanol (B41247) or kerosene, achieving extraction efficiencies up to 49.01%. semanticscholar.orguni-pannon.hu The use of a liquid ion exchanger like Amberlite LA-2 in dichloromethane (B109758) has been reported to achieve an extraction efficiency of 99.5% under optimized conditions. srcest.org.ly
Comparison of Advanced Recovery Methods
| Method | Principle | Key Findings/Results | Source |
|---|---|---|---|
| Electrodialysis (ED/EDBM) | Ion transport through membranes under an electric field. | Can concentrate KHT and produce H₂T (9.9 g/L) and KOH (5.6 g/L). | researchgate.netacs.org |
| Solvent Extraction (with Alamine 336) | Reactive extraction using a tertiary amine carrier. | Solvent choice is critical; MIBK showed the best results among those tested. | scialert.net |
| Solvent Extraction (with Amberlite LA-2) | Reactive extraction using a secondary amine carrier. | Achieved 99.5% extraction efficiency under optimal conditions. | srcest.org.ly |
| Solvent Extraction (various solvents) | Physical and reactive extraction. | MIBK showed the highest efficiency (49.01%) among MIBK, octanol, kerosene, and others. | semanticscholar.orguni-pannon.hu |
Optimization of Production Processes for Efficiency and Sustainability
Optimizing the production of this compound focuses on increasing yield, reducing costs, and improving environmental sustainability. mdpi.comresearchgate.net Traditional methods, reliant on winery by-products, can be enhanced through process parameter optimization. spkx.net.cn For instance, Response Surface Methodology (RSM) has been employed to determine the ideal conditions for acid dissolution and precipitation steps, maximizing recovery rates. spkx.net.cn
Another innovative and sustainable approach involves bromine-mediated electrochemical conversion of maleic acid, another biomass derivative. rsc.org In this process, electrochemically generated bromine mediates the transformation of maleic acid into epoxysuccinic acid, which is then hydrolyzed to tartaric acid with high yield and selectivity. rsc.org This method avoids the overoxidation of the product, a common issue in direct electrochemical oxidation, making it more energy-efficient and atom-economic. rsc.org
The use of biocatalysts, specifically cis-epoxysuccinate hydrolase (CESH), represents a significant advancement in producing enantiomerically pure tartaric acid. mdpi.com The microbial production of this compound using this enzyme was commercialized in the late 1990s. mdpi.com Process optimization efforts in this area have concentrated on improving enzyme stability through methods like immobilization of the CESH-producing bacteria on various carriers. mdpi.com
Development of Value-Added Products from Tartaric Acid Derivatives
Tartaric acid serves as a versatile platform chemical for the synthesis of numerous derivatives with a wide range of industrial applications. wikipedia.orgbritannica.com These derivatives often possess unique properties that make them valuable in various sectors.
The most common derivatives are its salts, such as:
Potassium bitartrate (Cream of Tartar) : A primary component of baking powder, where it acts as a leavening agent. wikipedia.orgvedantu.com It is also used in candies and to clean brass. britannica.com
Potassium sodium tartrate (Rochelle Salt) : Known for its piezoelectric properties and used in applications like silvering mirrors and processing cheese. wikipedia.orgbritannica.comthechemco.com
Antimony potassium tartrate (Tartar Emetic) : Used historically as an expectorant in cough syrups and currently finds use as a dyeing mordant and insecticide. wikipedia.orgbritannica.com
Esters of tartaric acid are another important class of derivatives.
Diethyl tartrate and Dibutyl tartrate : These are produced by reacting tartaric acid with ethanol (B145695) or n-butanol, respectively. thechemco.com They are used as co-catalysts in asymmetric synthesis, as well as in the manufacturing of lacquers and in dyeing textiles. wikipedia.orgthechemco.com
Furthermore, tartaric acid can be polymerized by heating under controlled conditions to produce Polytartaric acid , a sustainable, bio-based polymer, without the need for solvents or catalysts. utm.md Tartaric acid-derived esters and ethers have also been evaluated as PVC plasticizers, showing good compatibility and low migration potential. utm.md These developments highlight the ongoing effort to create high-value, sustainable products from a renewable feedstock. utm.md
Perspectives and Future Research Directions
Emerging Areas in Biosynthesis and Metabolic Engineering
The biosynthesis of L-(+)-tartaric acid, primarily from the catabolism of ascorbic acid in plants like grapes, is a complex process that is not yet fully understood. nih.gov While a multi-step pathway has been proposed, several key enzymes remain uncharacterized. nih.gov Future research is focused on elucidating these enzymatic steps to enable more efficient and controlled biological production methods.
A significant breakthrough in this area is the use of metabolic engineering to create microbial cell factories for tartaric acid precursor production. nih.govresearchgate.net For instance, researchers have successfully engineered Gluconobacter oxydans to produce tartaric semialdehyde, a direct precursor to this compound, from glucose. nih.govresearchgate.net By employing a "Push-Pull" strategy that enhances both the supply of the initial substrate and the subsequent conversion steps, a significant increase in tartaric semialdehyde yield has been achieved. nih.govresearchgate.net This approach demonstrates the potential for developing robust microbial platforms for the industrial-scale synthesis of this compound from renewable feedstocks. nih.govresearchgate.net
Future work in this field will likely involve:
Complete Elucidation of the Biosynthetic Pathway: Identifying and characterizing all the enzymes involved in the natural synthesis of this compound in plants. nih.gov
Optimization of Microbial Strains: Further metabolic engineering of microorganisms like Gluconobacter oxydans and Escherichia coli to improve yields and production rates of tartaric acid and its precursors. nih.gov
Exploring Alternative Precursors: Investigating other potential biological precursors and pathways for a more diverse and resilient production chain.
| Organism | Engineered Strategy | Product | Yield | Reference |
| Gluconobacter oxydans | Metabolic engineering and "Push-Pull" strategy | Tartaric Semialdehyde | 48.88 ± 2.16 g/L | nih.govresearchgate.net |
| Gluconobacter oxydans | Genetically modified T strain | Tartaric Semialdehyde | 32.21 ± 0.74 g/L | nih.govresearchgate.net |
Novel Catalytic Applications and Ligand Design for Enhanced Enantioselectivity
This compound and its derivatives are highly valued as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. researchgate.netnih.govmdpi.com The development of novel ligands derived from this compound is an active area of research aimed at achieving higher enantioselectivity in a variety of chemical reactions.
Recent advancements include the synthesis of new classes of ligands such as:
O,N,N,O-Tetradentate Bioxazoline Ligands: These have shown excellent enantioselectivity (up to 96% ee) in palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net
N-Spiro Quaternary Ammonium (B1175870) Salts: Derived from TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), these have been effective as phase-transfer catalysts in the asymmetric α-alkylation of glycine (B1666218) Schiff bases, achieving up to 93% ee. nih.gov
Chiral Guanidines: A library of these has been developed from diethyl L-tartrate and successfully applied to the catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds with high efficiency and excellent enantioselectivity. acs.org
The design of these ligands often focuses on creating a specific chiral environment around the metal center to control the stereochemical outcome of the reaction. Future research will continue to explore the structural modifications of these and other tartaric acid-derived ligands to further enhance their catalytic performance and broaden their applicability in asymmetric synthesis.
| Ligand Type | Application | Enantioselectivity (ee) | Reference |
| O,N,N,O-Tetradentate Bioxazoline | Pd-catalyzed asymmetric allylic alkylation | up to 96% | researchgate.net |
| N-Spiro Quaternary Ammonium Salts | Asymmetric α-alkylation of glycine Schiff bases | up to 93% | nih.gov |
| Chiral Guanidines | α-hydroxylation of β-dicarbonyl compounds | Excellent | acs.org |
Advanced Materials Development for Functional Applications
The unique structure of this compound makes it a valuable building block for the development of advanced materials with specific functional properties.
Metallogels: Novel supramolecular metallogels have been synthesized using this compound as a gelator with metal ions like cadmium(II) and mercury(II). rsc.org These gels exhibit mechanical stability and have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in the biomedical field. rsc.org
Porous Intermetallic Foams: this compound has been used as an in situ gas-releasing agent in the self-propagating high-temperature synthesis of FeAl intermetallic foams. mdpi.com This method produces foams with a more regular pore distribution, which is advantageous for applications such as filters in aggressive, high-temperature environments. mdpi.com
Functional Polycarbonates: An enantiomerically pure functional polycarbonate has been synthesized from a monomer derived from this compound through enzymatic ring-opening polymerization. acs.org The resulting polymer is optically active and, after deprotection, bears pendant hydroxyl groups that are expected to enhance its biodegradability and suitability for biomedical applications like drug delivery systems. acs.org
Future research in this area will likely focus on tailoring the properties of these materials for specific applications by modifying the tartaric acid backbone and exploring combinations with other functional molecules.
Sustainable Production and Green Chemistry Initiatives
The traditional extraction of this compound from wine industry by-products can be inefficient, and chemical synthesis routes often involve harsh conditions and generate hazardous waste. rsc.org Consequently, there is a strong drive towards developing more sustainable and environmentally friendly production methods.
Key green chemistry initiatives include:
Electrochemical Synthesis: Researchers are exploring the electrochemical reduction of biomass-derived platform chemicals like maleic acid, glyoxylic acid, and oxalic acid to produce tartaric acid. rsc.orgresearchgate.net These methods offer a more energy-efficient and atom-economical alternative to traditional oxidation processes. rsc.org For example, a bromine-mediated electrochemical conversion of maleic acid to tartaric acid has been proposed to circumvent product overoxidation. rsc.org
Biocatalysis: The use of enzymes, such as cis-epoxysuccinate hydrolase (CESH), for the enantioselective synthesis of L-(+)- and D-(-)-tartaric acids is a promising green approach. mdpi.com This enzymatic process operates under mild conditions and produces products with very high enantiomeric purity. mdpi.com
Renewable Feedstocks: A major goal is to shift from petrochemical-based production to processes that utilize renewable resources like glucose. nih.govresearchgate.net The microbial production of tartaric semialdehyde from glucose is a significant step in this direction. nih.govresearchgate.net
Q & A
Q. What are the key physicochemical properties of L-(+)-tartaric acid critical for experimental design?
this compound is a white crystalline solid (melting point: 168–170°C) with high water solubility (1,390 g/L at 20°C) and a pH of 1.6 in aqueous solutions . Its strong acidity (pH 1.0–2.0 at 150 g/L) and chiral (2R,3R) configuration make it essential for asymmetric synthesis and buffer preparation. Researchers must account for its hygroscopicity and incompatibility with bases, oxidizing agents, and metal carbonates during experimental design .
Q. How is this compound synthesized from natural sources?
The commercial production involves treating potassium tartrate (a wine-making byproduct) with hydrochloric acid, followed by precipitation as calcium tartrate. This intermediate is reacted with sulfuric acid to yield this compound and calcium sulfate. The process leverages its natural abundance in grapes and tamarind, ensuring enantiomeric purity >99.5% for research applications .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key precautions include:
- Eye protection : Use EN 166-compliant goggles or face shields to prevent severe eye irritation (H318 hazard) .
- Gloves : Wear nitrile gloves (0.11 mm thickness) with 480-minute breakthrough resistance to avoid skin contact .
- Ventilation : Avoid dust formation; use local exhaust ventilation during solid processing to mitigate inhalation risks .
- Storage : Keep in tightly sealed containers in dry, ventilated areas away from incompatible materials (e.g., bases) .
Q. What analytical methods are recommended for verifying the purity of this compound?
Purity assessment typically involves:
- Titration : Acid-base titration to quantify carboxylic acid groups.
- HPLC/Chiral chromatography : Enantiomeric excess verification using chiral stationary phases .
- Melting point analysis : Confirmation of crystalline structure (168–170°C) .
- Spectroscopy : FTIR or NMR to detect impurities or stereochemical deviations .
Q. What are the primary incompatibilities and stability concerns when storing this compound?
this compound is stable under recommended conditions but reacts violently with strong bases (e.g., NaOH), oxidizing agents, and metal carbonates, producing CO₂ gas. Storage must avoid moisture to prevent caking and degradation. Hazardous decomposition products (e.g., CO) may form under extreme heat (>170°C) .
Advanced Research Questions
Q. How does this compound facilitate chiral resolution in asymmetric synthesis?
The (2R,3R) configuration enables diastereomeric salt formation with racemic amines (e.g., α-methyl benzylamine). The differing solubility of diastereomers allows selective crystallization, achieving >99% enantiomeric excess. This method is critical for producing chiral intermediates in pharmaceuticals, such as kinase inhibitors .
Q. What role does this compound play in enhancing drug bioavailability through cocrystallization?
Cocrystallization with poorly soluble drugs (e.g., itraconazole) improves solubility and pulmonary absorption. For example, micronized cocrystals of itraconazole and this compound increase bioavailability by 3-fold via enhanced dissolution rates and particle surface area .
Q. How is this compound utilized in the development of kinase inhibitors like ENMD-2076?
ENMD-2076, a VEGFR2/Aurora A inhibitor, uses this compound as a counterion to optimize pharmacokinetics. The tartrate salt enhances aqueous solubility and stability, enabling oral administration in phase II clinical trials for cancer therapy .
Q. What strategies mitigate batch-to-batch variability in this compound used as a chiral auxiliary?
Rigorous quality control includes:
- Source validation : Ensure raw potassium tartrate is derived from consistent wine-making batches .
- Crystallization monitoring : Control cooling rates and solvent polarity to minimize polymorphic variations .
- Advanced analytics : Use QSPR models and neural networks to predict crystallinity and chiral purity .
Q. How do computational methods aid in predicting the behavior of this compound in novel coamorphous systems?
Molecular dynamics simulations and density functional theory (DFT) analyze hydrogen-bonding networks between this compound and APIs (e.g., antivirals). These models predict glass transition temperatures (Tg) and miscibility, guiding the design of stable coamorphous formulations with enhanced shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
